2-Hydroxyethyl carbamate

Vue d'ensemble

Description

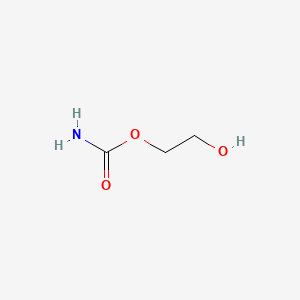

2-Hydroxyethyl carbamate (C₅H₁₁NO₄, molecular weight 149.146 g/mol) is a carbamate derivative characterized by a hydroxyethyl (-CH₂CH₂OH) group attached to the carbamate nitrogen . Its IUPAC name is 2-hydroxyethyl N-(2-hydroxyethyl)carbamate, and it is identified by CAS RN 7506-80-1 and ChemSpider ID 74022.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl carbamate can be synthesized through several methods. One common method involves the reaction of ethylene carbonate with ammonia, which produces this compound as a product . Another method involves the reaction of isocyanic acid with ethylene glycol . These reactions typically require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of ethylene oxide with urea. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in the presence of a catalyst, such as zinc oxide, at elevated temperatures .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxyethyl carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ethylene carbonate.

Reduction: Reduction reactions can convert it back to ethylene glycol and ammonia.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: Ethylene carbonate.

Reduction: Ethylene glycol and ammonia.

Substitution: Various substituted carbamates depending on the reagents used.

Applications De Recherche Scientifique

2-Hydroxyethyl carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: It is studied for its potential effects on biological systems, including its role in enzyme inhibition.

Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

Mécanisme D'action

The mechanism of action of 2-Hydroxyethyl carbamate involves its ability to form stable complexes with various molecules. This is primarily due to the presence of the hydroxyl and carbamate groups, which can form hydrogen bonds and other interactions with target molecules. These interactions can affect the activity of enzymes and other proteins, making it a useful tool in biochemical research .

Comparaison Avec Des Composés Similaires

Comparison with Similar Carbamate Compounds

Structural and Physicochemical Properties

Key structural analogs include ethyl carbamate, methyl carbamate, and substituted derivatives (e.g., chloroethyl, hydroxyethyl, and aryl carbamates). The hydroxyethyl group in 2-hydroxyethyl carbamate distinguishes it from simpler alkyl carbamates, influencing solubility, reactivity, and metabolic pathways.

Key Observations :

- Hydroxyethyl substituents increase molecular weight and polarity compared to ethyl/methyl carbamates.

- Aryl-substituted carbamates (e.g., benzyl derivatives) exhibit higher melting points due to aromatic stacking .

Teratogenicity and Carcinogenicity

- Ethyl carbamate: Highly teratogenic in Syrian hamsters, causing growth retardation and malformations (e.g., anophthalmia). It is metabolized to vinyl carbamate, a potent carcinogen .

- This compound : Exhibits borderline teratogenicity in the same model, with significantly lower potency than ethyl carbamate .

- Ethyl N-hydroxycarbamate : The most potent teratogen in the series, causing severe limb malformations .

- Allyl and n-butyl carbamates: Non-teratogenic under tested conditions .

Anti-Alzheimer Activity

- Carbamates with chloro substituents (e.g., Cl-aryl derivatives) show higher acetylcholinesterase (AChE) inhibition than ester analogs. For example, indanone-chalcone carbamates with para-Cl groups exhibit IC₅₀ values < 10 µM .

- Hydroxyethyl substituents may reduce anticholinesterase activity compared to halogenated derivatives .

Metabolic Pathways

- Ethyl carbamate is metabolized by CYP2E1 in human liver microsomes to vinyl carbamate (carcinogenic) and this compound (less reactive) .

- This compound is a secondary metabolite, suggesting it may accumulate less in tissues compared to ethyl carbamate .

Activité Biologique

2-Hydroxyethyl carbamate (HEC) is an organic compound recognized for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula CHNO and features a hydroxyethyl group attached to a carbamate functional group. It is typically a colorless liquid that is soluble in water and exhibits moderate viscosity. The structural representation can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 105.09 g/mol

Synthesis

The synthesis of this compound is commonly achieved through the reaction of ethylene carbonate with ammonia. This process yields HEC as a stable product under controlled conditions.

Research indicates that this compound exhibits various biological activities, particularly in pharmacological contexts. Notably, studies have explored its role as a precursor in drug synthesis, influencing metabolic pathways due to its structural characteristics.

-

Carcinogenicity Studies :

- A comparative study investigated the carcinogenic potential of HEC versus ethyl carbamate (EC), a known carcinogen. Results showed that while both compounds induced lung tumors in male mice, HEC was significantly less carcinogenic than EC, suggesting that HEC may not be a major player in the carcinogenic pathway associated with EC .

- Cellular Mechanisms :

- Interaction with Biological Targets :

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on Tumor Induction : In a controlled experiment, male mice were injected with either HEC or EC, leading to observations of tumor development over time. While both compounds resulted in tumor formation, HEC demonstrated a much lower rate of induction compared to EC, reinforcing its reduced carcinogenic potential .

- Pharmacological Applications : Research has also focused on HEC's potential as an intermediate in synthesizing biologically active compounds such as A2A adenosine receptor agonists, which have implications in metabolic research .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key features:

| Compound Name | Biological Activity | Carcinogenic Potential | Synthesis Method |

|---|---|---|---|

| This compound (HEC) | Modulates metabolic pathways | Low | Ethylene carbonate + ammonia |

| Ethyl Carbamate (EC) | Known carcinogen | High | Urea + ethanol |

| Benzyl N-(2-hydroxyethyl)carbamate | Intermediate for A2A receptor agonists | Moderate | Benzyl group + hydroxyethyl |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-hydroxyethyl carbamate, and how are the products characterized?

- Methodological Answer : A common route involves intramolecular O–N alkoxycarbonyl migration, where carbonates of 2-amino alcohols rearrange under mild basic conditions to yield N-(2-hydroxyethyl)carbamates . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) to confirm molecular weight. For example, tert-butyl N-(2-hydroxyethyl)carbamate (CAS 26690-80-2) is synthesized via Boc-protection strategies and validated using these techniques .

Q. How does temperature and CO₂ exposure influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies under post-combustion carbon capture conditions reveal that carbamate polymerization occurs at elevated temperatures (e.g., in solvent strippers). Thermal degradation models incorporate reaction rate coefficients dependent on CO₂ concentration and temperature. Deviations in degradation rates at higher temperatures (>120°C) suggest secondary reactions, such as 2-oxazolidone (OZD) formation, which require monitoring via high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are recommended for detecting this compound in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace analysis. For instance, ethyl carbamate metabolites like this compound are quantified in liver microsomes using NADPH-supplemented incubations followed by LC-MS/MS to detect intermediates such as vinyl carbamate .

Advanced Research Questions

Q. What metabolic pathways convert ethyl carbamate to this compound, and what are the implications for toxicity?

- Methodological Answer : In human liver microsomes, CYP2E1 catalyzes the oxidation of ethyl carbamate to this compound and vinyl carbamate, both implicated in DNA adduct formation (e.g., 1,N⁶-ethenoadenosine). Researchers use microsomal assays with NADPH cofactors to track metabolite generation, coupled with comet assays to assess genotoxicity .

Q. How can computational models predict the interaction of this compound with enzymatic targets?

- Methodological Answer : Molecular docking and density functional theory (DFT) simulations model interactions with CYP2E1. Databases like PISTACHIO and REAXYS provide reaction pathway predictions, while in silico tools assess hydrogen bonding and electrostatic interactions between the hydroxyl groups of this compound and enzyme active sites .

Q. What experimental strategies resolve contradictions in thermal degradation rates of this compound across studies?

- Methodological Answer : Discrepancies arise from varying solvent compositions (e.g., MEA concentration) and CO₂ partial pressures. Advanced models integrate solvent consumption rates (e.g., MEA depletion) and secondary degradation products (e.g., HEIA). Parameter optimization via nonlinear regression (e.g., Levenberg-Marquardt algorithm) improves fit accuracy for long-duration experiments .

Q. What role does this compound play in carbamate polymerization, and how is this quantified?

- Methodological Answer : In MEA-based CO₂ capture systems, this compound acts as an intermediate in polymerization cascades. Kinetic studies track its conversion to HEEDA and HEIA using ¹³C-labeled CO₂ and isotopic tracing. Reaction rates are quantified via Arrhenius plots to determine activation energies under stripper conditions (70–120°C) .

Q. Data Contradiction Analysis

Q. Why do in vitro and in vivo studies report differing toxicological profiles for this compound?

- Methodological Answer : In vitro microsomal assays highlight CYP2E1-mediated genotoxicity, whereas in vivo rodent models show lower bioaccumulation due to rapid excretion. Researchers address this by cross-validating metabolite concentrations using physiologically based pharmacokinetic (PBPK) modeling and adjusting for interspecies metabolic scaling factors .

Propriétés

IUPAC Name |

2-hydroxyethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-3(6)7-2-1-5/h5H,1-2H2,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDQXGUEVVTAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883487 | |

| Record name | 1,2-Ethanediol, 1-carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid or pale yellow liquid; Deliquescent; May solidify below 30 deg C; mp = 43 deg C; [HSDB] | |

| Record name | Hydroxyethyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

130-135 °C | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

370 °F | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in acetone and alcohol; insoluble in benzene and chloroform, Miscible with water | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2852 g/cc at 20 °C | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.55 [mmHg], 2.55 mm Hg at 25 °C /Estimated/ | |

| Record name | Hydroxyethyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Clear, pale yellow, slightly viscous liquid ... may solidify at temperatures below 30 °C | |

CAS No. |

5395-01-7 | |

| Record name | Hydroxyethyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-carbamate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1-carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXE9F638CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43 °C | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.